molecular formula C12H7N3O3 B12208315 2-Nitrophenazin-1-OL CAS No. 27447-81-0

2-Nitrophenazin-1-OL

Cat. No.: B12208315
CAS No.: 27447-81-0
M. Wt: 241.20 g/mol
InChI Key: LHMJNVFFAKJMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenazin-1-OL is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The structure of this compound includes a nitro group and a hydroxyl group attached to the phenazine core, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of phenazine derivatives, including 2-Nitrophenazin-1-OL, can be achieved through various methods. One common approach is the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by oxidative cyclization . Another method involves the reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of potassium persulfate (K₂S₂O₈) in acetic acid (AcOH) and water . This reaction proceeds through the intermediate formation of 1,2-naphthoquinones, which then condense with 1,2-diaminobenzenes to form phenazine derivatives.

Chemical Reactions Analysis

2-Nitrophenazin-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the photochemical reactions of 2-nitrophenazine with amines can lead to photoreduction or photosubstitution . In the presence of tertiary amines, the compound can undergo hydrogen atom extraction to form 2-nitrophenazinyl radicals. Primary amines, on the other hand, can add to the triplet excited state of 2-nitrophenazine, leading to the formation of alkylaminonitrophenazines .

Mechanism of Action

The mechanism of action of 2-Nitrophenazin-1-OL involves its interaction with various molecular targets and pathways. Phenazine derivatives are known to exert their effects through redox activity, leading to the generation of reactive oxygen species (ROS) . These ROS can induce oxidative stress in microbial cells, leading to cell death. In cancer cells, phenazine derivatives can inhibit cell viability, DNA synthesis, and induce apoptosis .

Comparison with Similar Compounds

2-Nitrophenazin-1-OL can be compared with other phenazine derivatives, such as pyocyanin, chlororaphine, and iodinin . These compounds share a similar phenazine core structure but differ in their functional groups, which contribute to their unique biological activities. For example, pyocyanin is known for its blue pigment and antimicrobial properties, while chlororaphine exhibits antitumor activity . The presence of the nitro and hydroxyl groups in this compound makes it distinct from other phenazine derivatives, contributing to its unique chemical and biological properties.

Properties

CAS No.

27447-81-0

Molecular Formula

C12H7N3O3

Molecular Weight

241.20 g/mol

IUPAC Name

2-nitrophenazin-1-ol

InChI

InChI=1S/C12H7N3O3/c16-12-10(15(17)18)6-5-9-11(12)14-8-4-2-1-3-7(8)13-9/h1-6,16H

InChI Key

LHMJNVFFAKJMHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.